molecular formula C6H12O3S B6188606 [(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans CAS No. 2648966-37-2

[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans

Cat. No.: B6188606
CAS No.: 2648966-37-2
M. Wt: 164.2
InChI Key:
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Description

[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans is a chemical compound with the molecular formula C6H12O3S It is a cyclobutane derivative with a methanesulfonyl group attached to the third carbon and a methanol group attached to the first carbon in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: 0°C to room temperature

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfone or sulfoxide derivatives

    Reduction: Reduction of the methanesulfonyl group to a thiol or sulfide

    Substitution: Nucleophilic substitution reactions at the methanesulfonyl group

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions include sulfone, sulfoxide, thiol, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans can be compared with other similar compounds such as:

    Cyclobutanemethanol derivatives: Compounds with different substituents on the cyclobutane ring

    Methanesulfonyl derivatives: Compounds with the methanesulfonyl group attached to different carbon frameworks

The uniqueness of this compound lies in its specific configuration and the combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

2648966-37-2

Molecular Formula

C6H12O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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